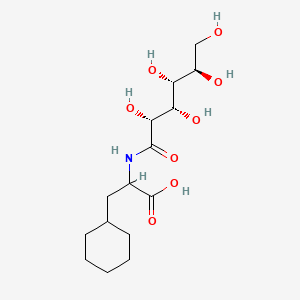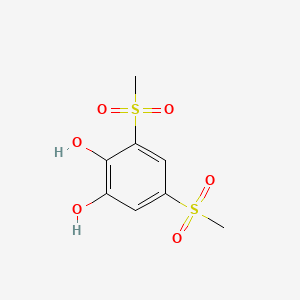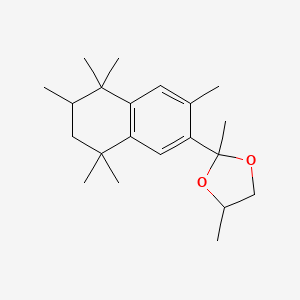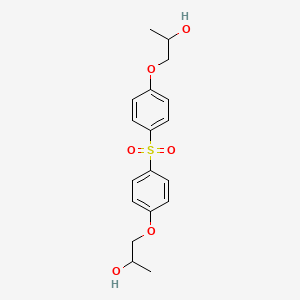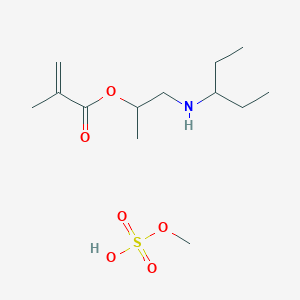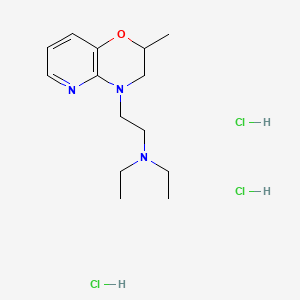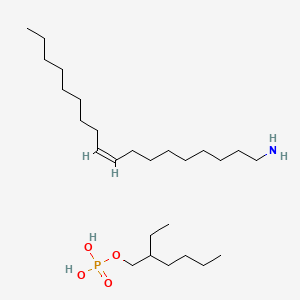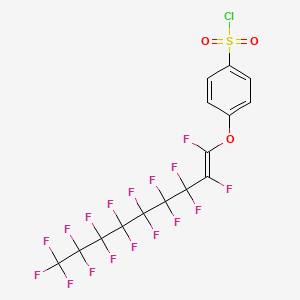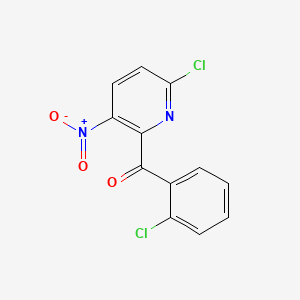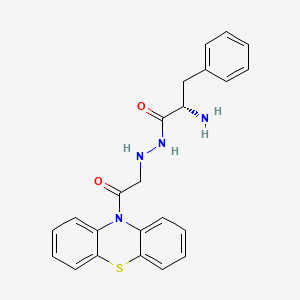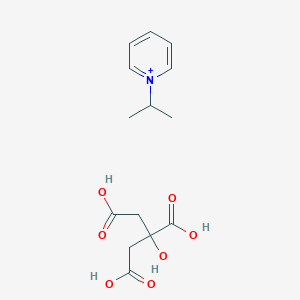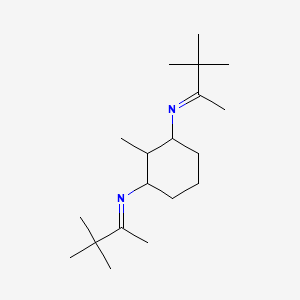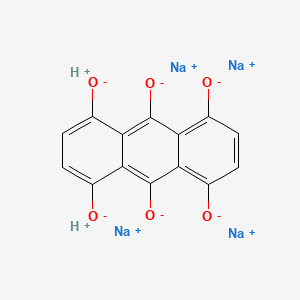
Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is a heterocyclic organic compound with the molecular formula C14H4Na4O6. It is known for its unique structure, which includes multiple sodium ions and hydroxyl groups attached to an anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate typically involves the reaction of anthracene derivatives with sodium hydroxide under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the hexolate structure. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce dihydroanthracene compounds .
Aplicaciones Científicas De Investigación
Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other anthracene derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-1,4,5,8-tetrone: Another anthracene derivative with different functional groups.
Anthraquinone: A well-known compound with similar structural features but distinct chemical properties.
Dihydroanthracene: A reduced form of anthracene with different reactivity and applications.
Uniqueness
Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is unique due to its multiple sodium ions and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications and distinguishes it from other anthracene derivatives .
Propiedades
Número CAS |
93964-67-1 |
|---|---|
Fórmula molecular |
C14H6Na4O6 |
Peso molecular |
362.15 g/mol |
Nombre IUPAC |
tetrasodium;anthracene-1,4,5,8,9,10-hexolate;hydron |
InChI |
InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-4,15-20H;;;;/q;4*+1/p-4 |
Clave InChI |
QDJIQFLYDMUMAG-UHFFFAOYSA-J |
SMILES canónico |
[H+].[H+].C1=CC(=C2C(=C1[O-])C(=C3C(=CC=C(C3=C2[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


